2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
Brand Name:
Vulcanchem
CAS No.:
133894-40-3
VCID:
VC21090124
InChI:
InChI=1S/C14H22N2O2S/c1-6-18-12(17)9-8-7-13(2,3)16-14(4,5)10(8)19-11(9)15/h16H,6-7,15H2,1-5H3
SMILES:
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)N
Molecular Formula:
C14H22N2O2S
Molecular Weight:
282.4 g/mol
2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester
CAS No.: 133894-40-3
Cat. No.: VC21090124
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133894-40-3 |
|---|---|
| Molecular Formula | C14H22N2O2S |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | ethyl 2-amino-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C14H22N2O2S/c1-6-18-12(17)9-8-7-13(2,3)16-14(4,5)10(8)19-11(9)15/h16H,6-7,15H2,1-5H3 |
| Standard InChI Key | HMDPWCUQODNEGV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)N |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator